2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine
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Overview
Description
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a tetradecyl-substituted amine with glyoxal and ammonia, leading to the formation of the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetradecyl chain or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the imidazole ring.
Scientific Research Applications
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the tetradecyl chain can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar in structure but with a heptadecyl chain instead of a tetradecyl chain.
2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone: Contains a triphenyl group attached to the imidazole ring.
Uniqueness
2-(2-Tetradecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is unique due to its specific tetradecyl chain, which imparts distinct physicochemical properties and potential applications. The length and nature of the alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological systems.
Properties
CAS No. |
68644-52-0 |
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Molecular Formula |
C19H39N3 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
2-(2-tetradecyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C19H39N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-21-16-18-22(19)17-15-20/h2-18,20H2,1H3 |
InChI Key |
QQQPVMFSRNGVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=NCCN1CCN |
Origin of Product |
United States |
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